piperidin-4-yl N,N-dimethylcarbamate hydrochloride
Overview
Description
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a chemical compound that is commonly used as an insecticide and pesticidal agent. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The molecular formula of this compound is C8H17ClN2O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.68 g/mol. Further physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
A study focused on the synthesis and antimicrobial screening of a related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrated moderate activities against a range of bacterial strains, including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans, suggesting potential applications in developing antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
GABA Receptor Modulation
Research on piperine derivatives, which include modifications of the piperidine moiety, has shown significant modulation of γ-aminobutyric acid type A receptors (GABAAR), indicating the potential for developing novel anxiolytics or sedatives. One compound demonstrated stronger anxiolysis in mice than piperine, highlighting the therapeutic promise of these derivatives (Schöffmann et al., 2014).
Anticancer Properties
A study on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a novel topoisomerase II inhibitor, revealed its preliminary cytotoxic effects on breast cancer cells, suggesting a potential application in cancer therapy (Siwek et al., 2012).
Corrosion Inhibition
Piperidine derivatives have been explored for their corrosion inhibition properties on iron, with quantum chemical and molecular dynamic simulation studies predicting their efficiency. This research indicates potential applications in material science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Molecular Docking and Pharmacokinetics
Exploration of the structural activity relationships and pharmacokinetics of novel compounds, such as anaplastic lymphoma kinase inhibitors derived from piperidin-4-yl N,N-dimethylcarbamate hydrochloride, contribute to the development of new therapeutic agents with optimized efficacy and reduced side effects (Teffera et al., 2013).
Mechanism of Action
Target of Action
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of Action
It is known that benzyl-piperidines, a class of piperidine derivatives, have shown activity against different viruses . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
It is known that piperidine derivatives can have various pharmacological applications . For example, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .
Result of Action
It is known that some piperidine derivatives can induce the expression of certain proteins and promote tumor cell apoptosis .
Properties
IUPAC Name |
piperidin-4-yl N,N-dimethylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOZRNUJYUNCCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-75-7 | |
Record name | piperidin-4-yl N,N-dimethylcarbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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